molecular formula C18H27ClFNO3 B5443002 Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5443002
M. Wt: 359.9 g/mol
InChI Key: ITEIEISRSDKGFO-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a fluorophenoxy group, and an ethyl ester moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, where a fluorinated phenol reacts with a suitable alkylating agent.

    Esterification: The ethyl ester moiety is incorporated through esterification reactions, often using ethyl chloroformate or similar reagents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-[4-(4-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride: Differing in the position of the fluorine atom on the phenoxy group.

    Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride: Differing in the halogen atom on the phenoxy group.

    Ethyl 1-[4-(2-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride: Differing in the substituent on the phenoxy group.

Properties

IUPAC Name

ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO3.ClH/c1-2-22-18(21)15-9-12-20(13-10-15)11-5-6-14-23-17-8-4-3-7-16(17)19;/h3-4,7-8,15H,2,5-6,9-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEIEISRSDKGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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